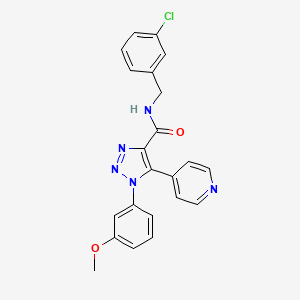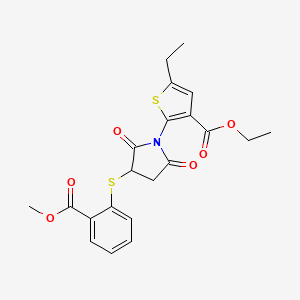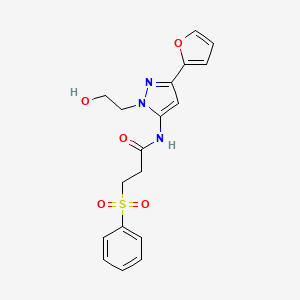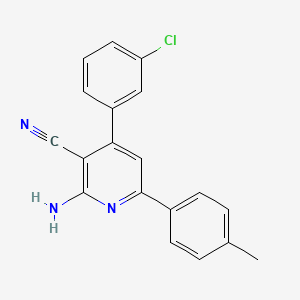
N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their potential biological activities. In the context of the compound "N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide", we can draw parallels from the synthesis methods described in the provided papers. Although the exact compound is not synthesized in these studies, similar triazole derivatives have been prepared. For instance, paper outlines the synthesis of a series of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives by treating an amino-triazole with selected aldehydes, followed by reduction with NaBH4 to yield arylmethylamino-triazole derivatives. This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. In paper , the structure of a related compound was determined using X-ray diffraction analysis. This technique could be employed to ascertain the precise molecular geometry of "N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide", which would be essential for understanding its interaction with biological targets. The presence of substituents such as the chlorobenzyl and methoxyphenyl groups is likely to influence the compound's overall shape and electronic distribution, potentially affecting its biological properties.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be inferred from the chemical reactions they undergo. The compounds synthesized in papers and contain various substituents that can participate in further chemical transformations. For example, the presence of a chlorobenzyl group in the compound of interest suggests that it could undergo nucleophilic substitution reactions, while the triazole moiety might engage in reactions typical for heterocyclic compounds, such as cycloadditions or metal-catalyzed cross-couplings. These reactions could be used to further modify the compound or to attach it to other molecules or surfaces.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The compounds described in papers and were characterized by elemental analyses, IR, 1H NMR, and 13C NMR spectral data. These techniques would also be applicable to the compound , providing insights into its purity, stability, and functional groups. The antioxidant activities of the synthesized compounds were evaluated using assays such as DPPH radical scavenging and reducing power assay. Similar evaluations could be conducted for "N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" to determine its potential as an antioxidant agent.
Applications De Recherche Scientifique
Synthesis and Antagonist Activity
This compound is involved in the synthesis of triazole derivatives that exhibit NK-1 antagonist activity, as demonstrated in the study by L. N. Jungheim et al. (2006). Regioselective pyridine metallation chemistry was employed to produce related compounds with significant activity.
Antitubercular Activity
Another study by Suresh Amaroju et al. (2017) focused on the preparation of various triazole derivatives, including ones similar to the compound , for their antitubercular activity against Mycobacterium tuberculosis. The study highlighted the potential of these compounds in tuberculosis treatment.
Antimicrobial Activity
The compound is also related to the synthesis of triazole derivatives with moderate antimicrobial activity, as found in research by Jayaram Reddy Komsani et al. (2015). These derivatives were evaluated for their antibacterial and antifungal properties.
Synthesis in Radiotracer Studies
Research by †. R. Katoch-Rouse et al. (2003) involved the synthesis of related compounds for potential use as radiotracers in studying CB1 cannabinoid receptors. This illustrates the compound's relevance in neuroimaging and receptor studies.
Antioxidant Properties
A study by O. Bekircan et al. (2008) synthesized triazole derivatives with similar structural components and evaluated their antioxidant and antiradical activities. This indicates the potential of such compounds in oxidative stress-related research.
Molecular and Spectroscopic Analysis
Molecular, electronic, and spectroscopic properties of similar heterocyclic compounds were analyzed in a study by M. Beytur and Ihsan Avinca (2021). This research contributes to the understanding of the electronic properties and stability of such compounds.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-19-7-3-6-18(13-19)28-21(16-8-10-24-11-9-16)20(26-27-28)22(29)25-14-15-4-2-5-17(23)12-15/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQGEFNXKXMOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)
![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3004694.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)
![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)

![N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004700.png)


![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)